molecular formula C16H22N4S B1244065 2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B1244065
M. Wt: 302.4 g/mol
InChI Key: FCMGAQVDVZZVMS-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multiple steps. One common method includes the reaction of a thiophene derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced .

Scientific Research Applications

2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the thiophene and cyanide groups could participate in redox reactions or binding events. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is unique due to the presence of both a piperazine ring and a cyanide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C16H22N4S/c1-19-7-9-20(10-8-19)12-18-16-14(11-17)13-5-3-2-4-6-15(13)21-16/h12H,2-10H2,1H3/b18-12+

InChI Key

FCMGAQVDVZZVMS-LDADJPATSA-N

SMILES

CN1CCN(CC1)C=NC2=C(C3=C(S2)CCCCC3)C#N

Isomeric SMILES

CN1CCN(CC1)/C=N/C2=C(C3=C(S2)CCCCC3)C#N

Canonical SMILES

CN1CCN(CC1)C=NC2=C(C3=C(S2)CCCCC3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

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